
2,4-Difluoro-3-nitrobenzaldehyde
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Overview
Description
2,4-Difluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available 2,4-difluorotoluene. The toluene derivative undergoes oxidation to form 2,4-difluorobenzaldehyde, followed by nitration to yield the final product. The process requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2,4-Difluoro-3-aminobenzaldehyde.
Substitution: 2,4-Difluoro-3-(substituted)benzaldehyde.
Oxidation: 2,4-Difluoro-3-nitrobenzoic acid.
Scientific Research Applications
2,4-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro group with reducing agents and the activation of the benzene ring for nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Difluoro-2,4,6-trinitroanisole: Contains additional nitro groups, making it more explosive and less stable.
2,4-Difluoro-5-nitrobenzaldehyde: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
The presence of both electron-withdrawing fluorine atoms and a nitro group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-difluoro-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPUPKGNQZOMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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